molecular formula C14H20N2O2 B2657246 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea CAS No. 1286713-44-7

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea

Cat. No.: B2657246
CAS No.: 1286713-44-7
M. Wt: 248.326
InChI Key: QBLDGIGMNXXHJB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cyclopropyl-Substituted Ureas

The incorporation of cyclopropyl groups into urea frameworks represents a paradigm shift in rational drug design, originating from efforts to improve the physicochemical and pharmacokinetic properties of early urea-based therapeutics. Urea derivatives first gained prominence in the 20th century with agents like suramin (a polysulfonated naphthylurea) for parasitic infections. However, the advent of cyclopropyl-substituted ureas in the 1990s marked a turning point, as their strained three-membered rings conferred enhanced rigidity and metabolic resistance compared to linear alkyl chains.

A pivotal development occurred with the discovery that cyclopropane’s bond angle distortion (≈60°) could mimic peptide β-turn conformations, enabling urea derivatives to interact with proteolytic enzymes and kinase ATP-binding pockets. For instance, cyclopropyl ureas such as 1-(2-cyclopropylacetyl)-3-phenylurea demonstrated unprecedented selectivity for soluble epoxide hydrolase (sEH), achieving sub-nanomolar inhibition by exploiting hydrophobic subpockets near the catalytic site. This structural innovation addressed the limitations of early urea drugs, which often suffered from off-target effects due to conformational flexibility.

Table 1: Evolutionary milestones in cyclopropyl-urea therapeutics

Era Key Development Impact on Drug Design
1920s–1980s Suramin and sulfonylureas as first-gen ureas Established urea as hydrogen-bond donor
1990s Cyclopropane as conformational lock Improved target specificity and metabolic stability
2000s–present Hybrid designs (e.g., hydroxypropyl linkers) Balanced hydrophilicity and membrane permeability

Significance of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea in Contemporary Research

This compound (C14H20N2O2, MW 248.326) epitomizes modern strategies to optimize urea-based pharmacophores. Its molecular architecture combines three critical elements:

  • Cyclopropyl moiety : Introduces torsional strain to prevent free rotation, locking the urea carbonyl in a planar orientation ideal for hydrogen bonding with serine or aspartate residues in enzyme active sites.
  • 2-Hydroxypropyl spacer : Serves as a polar linker that enhances aqueous solubility while allowing conformational adjustments during target engagement.
  • o-Tolyl group : Provides π-stacking capabilities and fills hydrophobic subpockets, as evidenced by co-crystal structures of analogous compounds with sEH and kinase targets.

Recent computational studies suggest that the ortho-methyl group on the aryl ring induces steric hindrance, selectively blocking access to off-target isoforms while maintaining affinity for primary targets. This selectivity is critical in oncology and inflammation research, where kinase polypharmacology remains a major challenge.

Theoretical Framework for Studying Functionalized Urea Compounds

The design of this compound is rooted in three interrelated principles:

A. Hydrogen-Bonding Topology
Urea’s dual NH groups act as hydrogen-bond donors, forming bidentate interactions with backbone carbonyls (e.g., αC-helix of kinases) or catalytic triads (e.g., serine hydrolases). Density functional theory (DFT) calculations on analogous compounds reveal that substituents alter urea’s electron density, modulating its H-bond strength by ±15% compared to unsubstituted ureas.

B. Conformational Restriction
Cyclopropane’s rigid geometry reduces the entropic penalty of binding by pre-organizing the molecule into bioactive conformations. Molecular dynamics simulations show that cyclopropyl-ureas exhibit 40% fewer rotational states than their acyclic counterparts during target engagement.

C. Hydrophobic Complementarity
The o-tolyl group’s van der Waals interactions with enzyme subpockets can be quantified using Hansen solubility parameters (δD = 18.1 MPa^½, δP = 4.3 MPa^½), which correlate with observed binding energies in sEH inhibition assays.

Equation 1: Binding free energy (ΔG) as a function of substituent hydrophobicity
$$ \Delta G = -RT \ln \left( \frac{\delta{\text{ligand}}}{\delta{\text{pocket}}} \right) $$
Where $$ \delta{\text{ligand}} $$ and $$ \delta{\text{pocket}} $$ represent Hansen parameters for the ligand and target pocket, respectively.

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxypropyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-5-3-4-6-12(10)16-13(17)15-9-14(2,18)11-7-8-11/h3-6,11,18H,7-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLDGIGMNXXHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, characterized by a cyclopropyl group and a hydroxyl moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The compound can be represented by the following structural formula:

C1H1N2O2\text{C}_1\text{H}_1\text{N}_2\text{O}_2

Where:

  • C represents carbon,
  • H represents hydrogen,
  • N represents nitrogen,
  • O represents oxygen.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the hydroxyl group may enhance its reactivity and ability to form hydrogen bonds, potentially influencing its pharmacodynamics.

Antimicrobial Activity

Research indicates that urea derivatives exhibit various degrees of antimicrobial activity. A comparative study involving similar compounds suggests that modifications in the urea structure can lead to enhanced efficacy against bacterial strains. For instance, compounds with hydroxyl groups have shown increased activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Urea derivatives have been studied for their anticancer potential. In vitro assays demonstrate that modifications to the urea structure can yield compounds with significant cytotoxic effects against cancer cell lines. A related study found that certain urea derivatives exhibited IC50 values in the micromolar range against various cancer types, indicating promising therapeutic applications .

Case Studies

  • Antitumor Activity : A study on hydroxylated chloroethylnitrosoureas highlighted the reduced antitumor activity of certain derivatives compared to their isomeric counterparts. This underscores the importance of structural modifications in enhancing therapeutic efficacy .
  • Antimicrobial Evaluation : In a systematic evaluation, derivatives similar to this compound were assessed for their minimum inhibitory concentrations (MIC). Results indicated that certain structural features significantly influenced antimicrobial potency, with some compounds demonstrating MIC values as low as 250 µg/mL against Candida albicans .

Comparative Analysis

The following table summarizes the biological activities of selected urea derivatives compared to this compound:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compoundTBDTBD
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea250>10
1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)ureaTBD>10

Scientific Research Applications

Medicinal Chemistry

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea has been investigated for its potential biological activities, including:

  • Anticancer Properties : Research indicates that urea derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this urea derivative have shown enhanced apoptosis in cancer cells compared to traditional chemotherapeutics .
  • Antimicrobial Activity : Studies have suggested that urea derivatives possess antibacterial and antifungal properties. The presence of the cyclopropyl group may enhance the compound's ability to penetrate microbial membranes .

Agricultural Applications

Urea derivatives are widely used in agriculture as herbicides and fungicides. The unique chemical structure of this compound may allow it to function effectively as a pesticide or growth regulator.

  • Pesticidal Efficacy : Preliminary studies have shown that similar compounds can inhibit plant pathogens, suggesting potential applications in crop protection .

Material Science

The compound's ability to form hydrogen bonds due to its hydroxyl group makes it a candidate for developing new materials with specific properties.

  • Polymer Synthesis : Urea derivatives are often used as intermediates in polymer synthesis. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties .

Anticancer Activity

A notable study examined the cytotoxic effects of various urea derivatives on hypopharyngeal tumor cells. The results indicated that compounds with similar structural features to this compound exhibited significant activity, leading to increased apoptosis rates compared to standard treatments like bleomycin .

Genotoxicity Assessment

Research comparing related urea derivatives highlighted the importance of structural modifications in determining genotoxicity. Hydroxylated chloroethyl nitrosoureas demonstrated varied mutagenic potential based on their configurations, indicating that similar assessments for this compound could be crucial for understanding its safety profile .

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

Compound Name Substituents (R1, R2) Molecular Formula Melting Point (°C) Key Pharmacological Notes
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea (Target) R1: 2-Cyclopropyl-2-hydroxypropyl; R2: o-tolyl C₁₄H₁₉N₃O₂* Not reported Hypothesized β1-selectivity due to urea backbone
1-(2-Aminoethyl)-3-(o-tolyl)urea (32b) R1: 2-Aminoethyl; R2: o-tolyl C₁₀H₁₅N₃O 179–181 Partial β1-adrenoceptor agonist; lower polarity due to aminoethyl group
1-(2-Amino-2-cyclopropylethyl)-3-propylurea R1: 2-Amino-2-cyclopropylethyl; R2: propyl C₉H₁₉N₃O Not reported Cyclopropyl enhances stability; propyl group reduces aromatic interactions
1-(4-Hydroxyphenyl)-3-(2-hydroxypropylaminoethyl)urea (29c) R1: 2-hydroxypropylaminoethyl; R2: 4-hydroxyphenyl C₁₅H₂₃N₃O₃ 96–98 High β1-selectivity; hydroxyl groups improve solubility

*Hypothetical formula based on structural inference.

Pharmacological and Physicochemical Properties

  • Solubility: The target’s hydroxyl group may enhance aqueous solubility compared to 32b’s aminoethyl group, which is more basic and polar but less water-soluble at physiological pH.
  • Receptor Binding: The o-tolyl group in the target and 32b may favor aromatic stacking in receptor pockets, similar to β-adrenoceptor ligands in . However, the cyclopropyl-hydroxypropyl chain in the target could sterically hinder binding compared to 29c’s smaller hydroxypropylaminoethyl group .
  • Metabolic Stability : The cyclopropyl group in the target and the compound from likely reduces oxidative metabolism, extending half-life compared to linear alkyl chains.

Contrasts and Limitations

  • Melting Points : 32b exhibits a high melting point (179–181°C), indicative of strong crystalline packing due to its planar o-tolyl group and hydrogen-bonding urea moiety. The target’s melting point is unreported but expected to be lower due to the bulky cyclopropyl-hydroxypropyl substituent.
  • Activity Data: While 29c and 32b show β1-adrenoceptor activity , the target’s pharmacological profile remains speculative. Its hydroxyl group might reduce membrane permeability compared to 32b’s aminoethyl group.

Q & A

Q. What are the established synthetic routes for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic addition between 2-cyclopropyl-2-hydroxypropylamine and o-tolyl isocyanate in anhydrous dichloromethane (DCM) under inert conditions. Key parameters include maintaining a 1:1.05 stoichiometric ratio of amine to isocyanate, controlled temperature (0°C to room temperature), and reaction monitoring via TLC (chloroform:methanol 9:1). Post-synthesis purification via column chromatography or preparative HPLC ensures >95% purity. Yield optimization may involve catalytic methods, such as gold-catalyzed cyclization strategies used in related systems .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Essential techniques include:

  • NMR spectroscopy (1H/13C) to confirm substituent connectivity, particularly the urea carbonyl (δ ~155-160 ppm) and cyclopropyl protons (δ ~0.5-1.5 ppm).
  • IR spectroscopy for urea carbonyl stretching (1640–1680 cm⁻¹).
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Melting point analysis (e.g., 179–181°C for structurally similar ureas) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from impurities (e.g., unreacted starting materials) or assay variability. Strategies include:

  • Orthogonal purification : Combine column chromatography with preparative HPLC and LC-MS validation.
  • Standardized bioassays : Use fixed cell lines (e.g., HEK293) and positive controls (e.g., kinase inhibitors) to minimize inter-lab variability.
  • Structural analogs : Compare activity trends with derivatives like 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea to isolate substituent effects .

Q. What catalytic strategies enhance the synthesis efficiency, particularly for stereochemical control?

  • Gold catalysis : Employ Au(I)/Au(III) complexes to stabilize transition states in cyclopropyl ring formation, improving regioselectivity .
  • Asymmetric catalysis : Chiral organocatalysts (e.g., thiourea-based catalysts) can induce enantioselectivity in the hydroxypropyl moiety.
  • Chiral HPLC : Validate enantiomeric excess (ee) using Chiralpak® columns with hexane/isopropanol mobile phases .

Q. How does the cyclopropyl-hydroxypropyl substituent influence physicochemical stability under physiological conditions?

  • Metabolic stability : The cyclopropyl group resists cytochrome P450 oxidation, while the hydroxypropyl moiety enhances hydrophilicity.
  • Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks, monitoring degradation (e.g., urea hydrolysis) via LC-MS. Compare with analogs lacking the cyclopropyl group to isolate stability effects .

Q. What computational approaches predict binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with crystallographic targets (e.g., kinases).
  • Molecular dynamics (MD) : Simulate binding mode stability (GROMACS, 100 ns trajectories).
  • QSAR models : Correlate Hammett constants of substituents (e.g., o-tolyl’s σ~0.7) with bioactivity to guide structural optimization .

Methodological Notes

  • Synthesis Troubleshooting : If TLC indicates incomplete reaction (), consider increasing reaction time or substituting DCM with polar aprotic solvents (e.g., DMF) .
  • Purity Validation : Cross-reference NMR data with structurally validated ureas (e.g., 1-(2-aminoethyl)-3-(o-tolyl)urea in ) to confirm absence of side products.

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